Methyl 2-(pyridazin-4-YL)acetate
Overview
Description
Methyl 2-(pyridazin-4-YL)acetate is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-9-5-6/h2-3,5H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 152.15 and is typically stored in a refrigerator .Scientific Research Applications
Corrosion Inhibition in Steel : Methyl 2-(pyridazin-4-yl)acetate derivatives show potential in inhibiting steel corrosion in acidic environments. Substituting an oxygen atom with sulfur in these compounds significantly increases their inhibition efficiency, making them useful in protecting steel surfaces from corrosion (Bouklah et al., 2004).
Herbicidal Activities : Certain derivatives of this compound, particularly those involving 3-N-substituted amino groups, have been found to have potent herbicidal and bleaching activities. These compounds can inhibit Chlorophyll (Chl) and show promise as commercial bleaching herbicides (Xu et al., 2008).
Analgesic and Anti-inflammatory Properties : Some methyl and ethyl derivatives of this compound demonstrate significant analgesic and anti-inflammatory activities. These compounds, especially those carrying arylpiperazinyl structures, have been tested in vivo and show promising results without causing gastric ulcerogenic effects (Duendar et al., 2007; Duendar et al., 2011)(Duendar et al., 2011).
Synthesis of Heterocyclic Systems : this compound is instrumental in the synthesis of various heterocyclic systems. It has been used in the preparation of fused pyrimidinones and other azolo- and azinopyrimidines, contributing significantly to the field of medicinal chemistry (Stanovnik et al., 1990; Toplak et al., 1999)(Toplak et al., 1999).
Cytotoxic Properties and Crystal Structure Analysis : Recent studies have explored the crystal structure and cytotoxic properties of this compound derivatives. These studies aim to discover new biologically active agents, highlighting the compound's potential in pharmaceutical research (Wójcicka et al., 2022).
Safety and Hazards
Methyl 2-(pyridazin-4-YL)acetate is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-pyridazin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-9-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEYLMIGFBBEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311469 | |
Record name | Methyl 4-pyridazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863032-31-9 | |
Record name | Methyl 4-pyridazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863032-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-pyridazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.